molecular formula C9H8F3NO2 B1272825 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid CAS No. 242475-26-9

2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid

Cat. No. B1272825
CAS RN: 242475-26-9
M. Wt: 219.16 g/mol
InChI Key: SRHNOGZIXICHOU-UHFFFAOYSA-N
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Description

“2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid” is a type of amino acid derivative . These derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .


Synthesis Analysis

While specific synthesis methods for “2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid” were not found in the search results, related compounds such as “4-(Trifluoromethyl)phenylacetic acid” have been reported to undergo diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd(OAc)2, KHCO3, and t-amyl alcohol .


Molecular Structure Analysis

The empirical formula for “2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid” is C9H8F3NO2 . The molecular weight is 219.16 .


Physical And Chemical Properties Analysis

The solubility of “2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid” in DMSO is 10 mg/mL, and it requires ultrasonic and warming and heat to 60°C .

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group, which is present in this compound, is found in many FDA-approved drugs . The incorporation of fluorine or fluorine-containing functional groups in compounds can significantly affect pharmaceutical growth . This compound could potentially be used in the development of new drugs due to its trifluoromethyl group.

Synthesis of Antimicrobial Agents

This compound is a useful intermediate for the syntheses of antimicrobial benzoisothiazolones and dithiobis(benzamides) . These antimicrobial agents could be used in the treatment of various bacterial infections.

Custom Synthesis and Procurement

Companies provide this compound for custom synthesis and procurement . It can be used in various research and development processes, including the development of new chemical entities.

Development of Fluorine-Containing Drugs

The trifluoromethyl group in this compound can be used in the development of fluorine-containing drugs . Fluorine-containing compounds make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

Use in Organic Chemistry

The compound can be used in organic chemistry due to its unique structure. The presence of the trifluoromethyl group can lead to bizarre behaviors in organic molecules, leading to several applications in medicines, electronics, agrochemicals, and catalysis .

Use in Biological Medicines

In the year 2020, 53 new chemical entities and 13 biological medicines were approved, including 10 monoclonal antibodies, 2 antibody-drug conjugates, 3 peptides, and 2 oligonucleotides . The trifluoromethyl group in this compound could potentially be used in the development of these types of biological medicines.

properties

IUPAC Name

2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHNOGZIXICHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380597
Record name Amino[3-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

242475-26-9
Record name Amino[3-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)-DL-phenylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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